MC2050 HCl
Description
Overview of Poly(ADP-ribose) Polymerase Enzyme Family and Biological Functions
The poly(ADP-ribose) polymerase (PARP) enzyme family consists of 17 identified members in humans, varying in structure and function nih.govsigmaaldrich.com. These enzymes catalyze the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins, a post-translational modification known as ADP-ribosylation sigmaaldrich.comcenmed.com. This process can involve the addition of a single ADP-ribose unit (mono-ADP-ribosylation, MARylation) or multiple units forming branched chains (poly-ADP-ribosylation, PARylation) sigmaaldrich.comumanitoba.ca.
Among the most well-studied members are PARP1, PARP2, and PARP3, which are activated by DNA breaks sigmaaldrich.comcenmed.com. PARP1 is the most abundant and accounts for a significant majority of cellular PARylation sigmaaldrich.comumanitoba.ca. A primary function of PARP1 is its crucial role in the detection and repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway nih.govuni-goettingen.deacs.orgidrblab.net. Upon detecting a SSB, PARP1 binds to the DNA damage site, undergoes a conformational change, and synthesizes a PAR chain on itself and other proteins nih.govguidetoimmunopharmacology.org. This PARylation serves as a signal and scaffold to recruit other repair proteins, including DNA ligase III, DNA polymerase beta, and XRCC1, facilitating the repair process nih.govuni-goettingen.de.
Beyond DNA repair, PARP enzymes are involved in a wide array of cellular processes, including maintaining genomic stability, chromatin remodeling, transcriptional regulation, cell cycle control, energy metabolism, apoptosis, and inflammatory responses nih.govsigmaaldrich.comcenmed.comumanitoba.cauni-goettingen.deidrblab.netguidetoimmunopharmacology.orggenecards.orgnih.govresearchgate.netguidetomalariapharmacology.org. For instance, PARP1 can influence chromatin structure by PARylating histones, which can affect DNA accessibility for transcription and repair umanitoba.caguidetoimmunopharmacology.org. Some PARP family members, like the tankyrases (PARP5a and PARP5b), have roles in telomere maintenance and Wnt signaling pathways nih.govsigmaaldrich.com. The diverse functions of the PARP family highlight their critical importance in cellular homeostasis and response to stress.
Rationale for Pharmacological Modulation of PARP Activity in Research
The extensive involvement of PARP enzymes in cellular processes, particularly DNA repair, provides a strong rationale for their pharmacological modulation in research, especially in the context of disease states characterized by altered DNA repair mechanisms or cellular stress. Inhibiting PARP activity can disrupt DNA repair pathways, leading to the accumulation of DNA damage. This strategy is particularly relevant in cancer research, where many cancer cells exhibit defects in other DNA repair pathways, such as homologous recombination (HR) acs.org.
The concept of "synthetic lethality" is central to the use of PARP inhibitors in cancer research uni-goettingen.deacs.orgidrblab.net. Synthetic lethality occurs when the inhibition of two or more genes or pathways is lethal to a cell, while the inhibition of either alone is not. In cells with compromised HR repair (e.g., due to mutations in BRCA1 or BRCA2 genes), inhibiting PARP-mediated SSB repair leads to the conversion of SSBs into more deleterious double-strand breaks (DSBs) during DNA replication. Since the HR pathway, the primary mechanism for repairing DSBs, is deficient, these breaks accumulate, ultimately leading to cell death. Normal cells with intact HR repair can effectively repair these DSBs and survive acs.org. This selective toxicity to HR-deficient cells makes PARP inhibitors a promising area of investigation for targeted cancer therapies uni-goettingen.deacs.orgidrblab.net.
Beyond synthetic lethality in HR-deficient cancers, research explores the potential of PARP inhibitors in other contexts. Inhibiting PARP can enhance the efficacy of DNA-damaging agents like chemotherapy and radiotherapy by preventing the repair of treatment-induced DNA lesions uni-goettingen.deidrblab.net. Furthermore, the role of PARP overactivation in cellular dysfunction and cell death pathways, such as parthanatos, suggests that PARP inhibitors could have therapeutic potential in conditions involving excessive DNA damage and NAD+ depletion, such as ischemic injury and neurodegenerative diseases uni-goettingen.deidrblab.net. Research is also investigating the impact of PARP inhibition on the tumor microenvironment and immune responses guidetoimmunopharmacology.orgguidetomalariapharmacology.org. The multifaceted roles of PARP enzymes underscore the broad research interest in developing and studying PARP inhibitors for various biological and pathological conditions.
MC2050 HCl is a compound that has been investigated in this research area as a PARP inhibitor. It is described as a water-soluble quinazoline-based inhibitor. Research has characterized MC2050 as a potent inhibitor of PARP-1, showing selectivity over PARP-2. In vitro studies have determined its inhibitory concentrations (IC50) for these enzymes.
Table 1: In Vitro Inhibitory Potency of MC2050
| Enzyme | IC50 Value | Reference |
| PARP-1 | 119 nM | |
| PARP-2 | 1.8 μM |
Structural studies, including X-ray crystallography, have been conducted to understand the binding mode of MC2050 within the catalytic domain of PARP1 idrblab.net. These studies reveal that the quinazolinone core of MC2050 binds within the nicotinamide (NAM) subsite of the NAD+-binding pocket, engaging in π–π stacking interactions and hydrogen bonds, a common binding characteristic observed for many PARP inhibitors.
Research findings on this compound have explored its biological effects in various cellular and in vivo models. Studies in human neuroblastoma cells (SH-SY5Y) and Drosophila models of Alzheimer's disease have indicated that MC2050 can exert neuroprotective effects. This protective effect is linked to its ability to counteract the overactivation of PARP-1 induced by amyloid beta peptides and oxidative stress, which are implicated in neurodegenerative processes. MC2050 treatment was shown to prevent the enhancement of PARP activity induced by amyloid beta fragments and to reduce related cellular responses, such as NF-κB activation and changes in p53 and Bcl-2 protein levels. In Drosophila models, MC2050 treatment led to improvements in AD-like phenotypes, including extended lifespan and improved locomotor function.
Furthermore, research has investigated the effects of MC2050 in the context of viral infections. Studies in Epstein-Barr virus (EBV)-positive Burkitt's lymphoma cells (Raji cells) have shown that pretreatment with MC2050 can modulate the expression of the EBNA1 protein, suggesting a potential role for PARP inhibition in influencing viral processes.
These research findings highlight this compound as a valuable tool compound for investigating the roles of PARP enzymes in diverse biological contexts, including DNA repair-related processes, neurodegeneration, and viral biology.
Properties
CAS No. |
1301757-19-6 |
|---|---|
Molecular Formula |
C19H23Cl2N5OS |
Molecular Weight |
440.387 |
IUPAC Name |
2-[2-(4-(2-pyridyl)-1-piperazinyl)ethylsulfanyl]-3H-quinazolin-4-one dihydrochloride |
InChI |
InChI=1S/C19H21N5OS.2ClH/c25-18-15-5-1-2-6-16(15)21-19(22-18)26-14-13-23-9-11-24(12-10-23)17-7-3-4-8-20-17;;/h1-8H,9-14H2,(H,21,22,25);2*1H |
InChI Key |
LGUFWJGLDSDLAW-UHFFFAOYSA-N |
SMILES |
O=C1NC(SCCN2CCN(C3=NC=CC=C3)CC2)=NC4=C1C=CC=C4.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MC2050 HCl; MC2050 hydrochloride; MC2050; MC-2050; MC 2050; |
Origin of Product |
United States |
Chemical Synthesis and Structural Characteristics of Mc2050 Hcl
Synthetic Pathways and Methodologies for MC2050 HCl
The synthesis of MC2050, a quinazoline-based PARP-1 inhibitor, has been achieved through various synthetic methodologies. One approach involves a rapid modular assembly acs.orgresearchgate.net. The synthesis of related sulfur-containing ethyl piperazine (B1678402) compounds, which share structural motifs with MC2050, has also been explored through different strategies, including those based on SNAr chemistry and methods involving the in situ formation of bicyclic quaternary ammonium (B1175870) salts derived from triethylenediamine (DABCO) researchgate.net. An operationally simple, metal-free, one-pot synthetic procedure has been reported for the synthesis of N-(2-Pyridyl)-N'-ethylpiperazines, a structural component found in MC2050. This method involves the reaction of activated heterocyclic N-oxides with DABCO, followed by in situ treatment with nucleophiles, leading to ring-opening. This procedure is noted for its mild reaction conditions, high positional selectivity, and excellent functional-group tolerance. acs.orgresearchgate.netresearchgate.net
Optimization of Synthetic Routes
Optimization of synthetic routes for compounds like MC2050 often focuses on improving efficiency, yield, and selectivity, while potentially reducing reaction steps and the use of harsh conditions or expensive catalysts. While specific details on the optimization of this compound synthesis are not extensively detailed in the provided results, research on the synthesis of related compounds and general chemical synthesis methodologies provides insight into common optimization strategies. These can include exploring different catalysts, solvents, temperatures, and reaction times. researchgate.netwhiterose.ac.ukcsic.es Automated optimization techniques and flow chemistry are also emerging methodologies for optimizing pharmaceutical syntheses, which could potentially be applied to the synthesis of compounds like MC2050. whiterose.ac.uk
Key Precursors and Reaction Conditions
Based on the reported structure of MC2050 (a quinazoline (B50416) derivative with a piperazinyl-ethylsulfanyl chain terminating in a pyridyl group) and synthetic strategies for similar compounds, key precursors would likely include a quinazolinone core, a piperazine derivative, and a pyridine-containing moiety. plos.orgresearchgate.netresearchgate.netsci-hub.sesci-hub.senih.gov
One synthetic procedure for related compounds involves the reaction of activated heterocyclic N-oxides with DABCO, followed by reaction with nucleophiles. This method highlights the use of mild reaction conditions. researchgate.netresearchgate.net Another mentioned reaction condition in the context of synthesizing related compounds is the use of K2CO3 and NaI in dry DMF at room temperature, or K2CO3 in dry CH3CN under reflux. researchgate.net The final step in forming the hydrochloride salt typically involves treatment with HCl, often in a solvent like dioxane or dry THF. researchgate.netorgsyn.org Hydrochloric acid itself can be produced synthetically by combining hydrogen and chlorine. vynova-group.com
Structural Characterization and Elucidation
Structural characterization of chemical compounds is crucial for confirming their identity, purity, and solid-state arrangement. Techniques such as X-ray crystallography and various spectroscopic methods are commonly employed for this purpose. spring8.or.jpodinity.comweebly.com
X-ray Crystallographic Analysis of this compound in Complex with Target Proteins
X-ray crystallography has been successfully used to determine the structure of MC2050 in complex with its target protein, PARP-1. sci-hub.sesci-hub.senih.gov This crystallographic investigation provided valuable insights into the binding mode of MC2050 within the PARP-1 catalytic domain. sci-hub.sesci-hub.se The quinazolinone ring of MC2050 is observed to be embedded in the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding pocket, specifically in the nicotinamide (NAM) subsite, where it engages in π-π stacking interactions and hydrogen bonds. sci-hub.se The pyridin-2-yl group of MC2050 also plays a significant role in binding to PARP-1 through hydrogen bonding with the Asp770 side chain in the adenosine (B11128) (AD) subsite. sci-hub.senih.gov
The X-ray structure of the PARP1/MC2050 complex, with a resolution of 2.10 Å, has been reported. ljmu.ac.uk This structural information, combined with computational studies comparing the active sites of PARP1/2 and tankyrases (TNKSs), has been instrumental in structure-based drug design efforts aimed at developing selective inhibitors. sci-hub.sesci-hub.senih.gov The binding of MC2050 in the PARP1 catalytic domain involves rigid binding facilitated by hydrophobic interactions with several amino acid residues, creating a binding cleft stabilized by a hydrogen bond network. nih.gov
Data from X-ray crystallographic analysis of MC2050 in complex with PARP1:
| Feature | Description |
| Target Protein | PARP-1 (Poly(ADP-ribose) polymerase-1) |
| Binding Location | Catalytic domain, specifically the NAD+ binding pocket (NAM and AD subsites) |
| Key Interactions (Quinazolinone) | π-π stacking, Hydrogen bonds in the NAM subsite |
| Key Interactions (Pyridyl) | Hydrogen bonding with Asp770 in the AD subsite |
| Resolution | 2.10 Å ljmu.ac.uk |
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic techniques are vital for the structural confirmation and characterization of chemical compounds. While specific detailed spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound are not extensively provided in the search results, general applications of these techniques in structural elucidation are well-established.
Infrared (IR) spectroscopy, for instance, is used to analyze the vibrational and rotational behavior of molecules, providing information about functional groups and bond characteristics. odinity.comweebly.comlatech.edulakeheadu.ca The IR spectrum of HCl gas, a component related to this compound, shows characteristic P and R branches due to rovibrational transitions. odinity.comlatech.edulakeheadu.ca
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing detailed information about the arrangement of atoms and their connectivity. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. Liquid Chromatography-Mass Spectrometry (LC/MSD) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, often used to analyze and confirm the identity of synthesized compounds. nih.gov These advanced spectroscopic methods, along with others like UV-Vis spectroscopy, are routinely used in the structural characterization of synthesized organic molecules, including pharmaceutical compounds and inhibitors like this compound. csic.esspring8.or.jp
Molecular Mechanisms of Action of Mc2050 Hcl As a Parp 1 Inhibitor
Inhibition Kinetics and Enzyme Selectivity Profile
The inhibitory activity of MC2050 against PARP-1 has been characterized, demonstrating its potency in blocking the enzymatic function of PARP-1. targetmol.comdcchemicals.com The effectiveness of an inhibitor is often described by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to inhibit 50% of the enzyme activity.
Specificity Against PARP-1 Versus Other PARP Family Members (e.g., PARP-2)
MC2050 has shown selectivity for PARP-1 over other members of the PARP family, such as PARP-2. targetmol.comdcchemicals.comnih.gov This differential selectivity is a crucial aspect of its pharmacological profile, as it can influence the specific cellular pathways affected by the inhibitor. Studies have reported the IC50 values for MC2050 against both PARP-1 and PARP-2, indicating a preference for inhibiting PARP-1 activity. targetmol.comdcchemicals.com
| Compound | Target | IC50 Value |
| MC2050 HCl | PARP-1 | 119 nM targetmol.comdcchemicals.com |
| This compound | PARP-2 | 1.8 µM targetmol.comdcchemicals.com |
This data suggests that MC2050 is significantly more potent in inhibiting PARP-1 compared to PARP-2. targetmol.comdcchemicals.com
Differential Effects on Tankyrase (TNKS) Subfamily
Beyond PARP-1 and PARP-2, the PARP family includes other members, such as the Tankyrase (TNKS) subfamily (TNKS1 and TNKS2). citeab.com While MC2050 is primarily characterized as a PARP-1 inhibitor, research has also explored its effects on Tankyrase enzymes. Some studies investigating analogues of MC2050 have aimed to develop compounds with increased potency and selectivity towards Tankyrases, highlighting the structural differences between the active sites of PARP-1/2 and Tankyrases. nih.govresearchgate.net Original studies on MC2050 indicated it as a micromolar PARP1 inhibitor, and later work explored modifying its structure to target TNKS more potently. nih.govresearchgate.net
Interaction with the Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Binding Pocket
PARP enzymes, including PARP-1, utilize nicotinamide adenine dinucleotide (NAD+) as a substrate for the poly(ADP-ribosyl)ation (PARylation) process. frontiersin.orgmdpi.comelifesciences.org Inhibitors like MC2050 exert their effect by interacting with the NAD+ binding pocket within the catalytic domain of the enzyme, thereby competing with NAD+ for binding. frontiersin.orgwikipedia.orgoncoscience.usresearchgate.net
Structural studies, including X-ray crystallography of PARP-1 in complex with MC2050, have provided insights into the binding mode of this inhibitor. nih.gov These studies reveal that the quinazolinone ring of MC2050 is positioned within the nicotinamide subsite of the NAD+ binding pocket, engaging in interactions such as pi-pi stacking and hydrogen bonds. nih.gov The interaction with the NAD+ binding cleft is a common mechanism for many PARP inhibitors. frontiersin.orgwikipedia.orgoncoscience.usresearchgate.net
Downstream Molecular Pathway Modulation by PARP-1 Inhibition
The inhibition of PARP-1 by compounds like MC2050 leads to downstream effects on various cellular processes that are regulated by PARP-1 activity.
Regulation of Protein Poly(ADP-ribosyl)ation (PARylation)
PARP-1's primary enzymatic activity is the catalysis of PARylation, a post-translational modification involving the addition of ADP-ribose units to target proteins, including histones and PARP-1 itself (auto-PARylation). mdpi.comelifesciences.orgfrontiersin.org This process is crucial for DNA repair and other cellular functions. elifesciences.orgfrontiersin.org Inhibition of PARP-1 by MC2050 directly impairs this catalytic activity, leading to a reduction in protein PARylation. plos.org
Research has demonstrated that treatment with MC2050 can block poly ADP-ribosylation of proteins, such as histone H1, in cellular models. targetmol.com Studies in neuroblastoma cells treated with amyloid beta peptide, which increases PARP-1 activity and protein PARylation, showed that pre-treatment with MC2050 prevented this increase in PARylation. plos.org
Influence on Nuclear Factor-kappa B (NF-κB) Signaling Pathways
PARP-1 has been implicated in the regulation of various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. nih.govfrontiersin.org NF-κB is a transcription factor complex that plays a critical role in inflammatory and immune responses, as well as cell survival and proliferation. genome.jpbio-techne.commdpi.comnih.gov
Studies have indicated that PARP-1 can influence NF-κB signaling. nih.govfrontiersin.org In cellular models where NF-κB is activated, inhibition of PARP-1 by MC2050 has been shown to impair NF-κB activation. plos.org For instance, in neuroblastoma cells treated with amyloid beta peptide, which activates NF-κB via PARP-1, treatment with MC2050 led to a reduction in NF-κB activation and decreased levels of NF-κB subunits p50 and p65 in both the cytosol and nucleus. plos.org This suggests that MC2050's inhibition of PARP-1 can modulate NF-κB signaling pathways. plos.org
Modulation of Specific Protein Levels (e.g., p53, Bcl-2)
While direct evidence detailing the specific modulation of p53 or Bcl-2 protein levels by this compound is not available in the examined literature, the role of PARP inhibitors in cellular pathways involving these proteins can be discussed in a broader context. p53 and Bcl-2 are critical regulators of apoptosis, a programmed cell death process essential for maintaining tissue homeostasis and preventing uncontrolled cell proliferation. jmatonline.commdpi.comnih.govnih.gov The tumor suppressor protein p53 is known to influence apoptosis through both transcription-dependent and transcription-independent pathways. nih.gov Transcriptionally, p53 can activate pro-apoptotic genes like Bax and suppress anti-apoptotic genes such as Bcl-2, thereby promoting cell death. jmatonline.commdpi.com Additionally, p53 can directly interact with Bcl-2 family proteins to trigger apoptosis. nih.govrcsb.org
PARP-1 is a key enzyme involved in DNA damage repair, and its activation in response to DNA damage can influence cell fate decisions, including apoptosis. researchgate.netoncoscience.usmdpi.comoaepublish.com Inhibition of PARP-1 can disrupt DNA repair processes, potentially leading to the accumulation of DNA damage. oncoscience.usoaepublish.com In cells with compromised DNA repair mechanisms, this accumulated damage can trigger cell cycle arrest or apoptosis, processes that are regulated by proteins like p53 and members of the Bcl-2 family. Therefore, while a direct modulatory effect of this compound on the levels of p53 or Bcl-2 is not explicitly documented in the provided sources, its action as a PARP-1 inhibitor within the DNA damage response network could indirectly influence pathways in which p53 and Bcl-2 play central roles.
Impact on Cellular Oxidative Stress Responses
MC2050 has been shown to exert a cytoprotective effect against oxidative stress. researchgate.net In studies involving SH-SY5Y neuroblastoma cells, MC2050 demonstrated the ability to counteract the toxic effects induced by hydrogen peroxide (H2O2), a common inducer of oxidative stress. researchgate.net This protective effect is linked to the inhibition of PARP-1 overactivation. researchgate.net PARP-1 is known to become activated in response to oxidative DNA damage. researchgate.net Excessive activation of PARP can lead to the depletion of cellular energy pools, contributing to cellular dysfunction and potentially cell death. researchgate.net By inhibiting the overactivation of PARP-1, MC2050 helps to preserve cellular energy levels and mitigate the detrimental consequences of oxidative stress. researchgate.net The inhibition of PARP activity by compounds like MC2050 can be protective in various conditions associated with oxidative stress and inflammation. researchgate.net
Structure Activity Relationship Sar Studies of Mc2050 Hcl and Analogues
Identification of Key Structural Determinants for PARP-1 Inhibitory Potency and Selectivity
Structural studies, including the resolution of the X-ray structure of PARP-1 in complex with MC2050, have illuminated the key interactions responsible for its inhibitory activity. nih.govbindingdb.orguniprot.org MC2050 binds within the catalytic domain of PARP-1. bindingdb.org The quinazolinone core of MC2050 plays a vital role by mimicking the nicotinamide (B372718) moiety of the natural substrate, NAD+. bindingdb.org Specific hydrogen bonds are formed between N3 and the keto group at the 4-position of the quinazolinone nucleus and residues Gly863 and Ser904 within the PARP-1 active site. bindingdb.org
Beyond hydrogen bonding, hydrophobic interactions significantly contribute to the stable binding of MC2050 to PARP-1. Residues such as Glu763, Asp766, Asn767, Leu769, Asp770, Asn868, Arg878, and Ile879 create a binding cleft that engages with the inhibitor through these non-polar forces. bindingdb.org This binding mode, dominated by π-stacking and hydrophobic interactions, is a common feature observed for many structurally characterized PARP inhibitors. bindingdb.org MC2050 was initially reported to exhibit selectivity for PARP1 over PARP2. bindingdb.orgbiorxiv.org
Rational Design and Synthesis of MC2050 Analogues for Modified Specificity
Building upon the understanding of MC2050's interaction with PARP-1 and recognizing the structural differences between the active sites of Tankyrases (TNKSs) and PARP1/2, a rational drug design approach was undertaken to develop MC2050 analogues with modified specificity, particularly towards Tankyrases. nih.govbindingdb.orguniprot.org The core 2-mercaptoquinazolin-4-one scaffold of MC2050 was retained as a starting point. bindingdb.org The design strategy focused on synthesizing derivatives capable of extending beyond the nicotinamide (NAM)-binding site to establish additional, specific interactions within the adenosine (B11128) (AD) subpocket of Tankyrases. bindingdb.org This aimed to create compounds that would potently inhibit TNKS enzymes while minimizing activity against PARP1/2. bindingdb.orgbiorxiv.org
Strategies for Achieving Selective Tankyrase (TNKS) Inhibition
Achieving selectivity for Tankyrases, particularly over other PARP family members like PARP1 and PARP2 which share structural homology in their catalytic domains, is a key challenge. A successful strategy involves designing inhibitors that can simultaneously target both the NAM and AD subsites within the Tankyrase catalytic domain. This dual-site binding approach leverages the distinct chemical environment present in the AD pocket of Tankyrases compared to PARP1/2. By designing molecules that span the entire length of the NAD+ binding cleft, researchers can exploit these differences to gain selectivity.
Through this structure-based design campaign, a series of MC2050 analogues were synthesized. bindingdb.org Notably, a bis-quinazolinone analogue, referred to as compound 5 in research studies, emerged as a highly potent and selective inhibitor of TNKS2. nih.govbindingdb.orguniprot.org
Exploration of Substituent Effects on Biological Activity
The synthesis and biological evaluation of a series of MC2050 analogues (compounds 1-6) demonstrated the impact of structural modifications on inhibitory potency and selectivity against PARP1, PARP2, TNKS1, and TNKS2. bindingdb.org Compared to the parent compound MC2050, these synthesized analogues generally showed a reduction in PARP1 inhibitory potency and selectivity over PARP2. bindingdb.org However, with the exception of compound 6, which was largely inactive, these analogues displayed submicromolar inhibitory activity against both TNKS1 and TNKS2. bindingdb.org
Compound 5, a bis-quinazolinone derivative, exhibited particularly noteworthy activity. It demonstrated subnanomolar potency against TNKS2 with an IC50 value of 0.3 nM. bindingdb.org Furthermore, compound 5 showed significant selectivity, being more than 100-fold selective against PARP1/2 and more than 20-fold selective against TNKS1. bindingdb.org This represents a substantial improvement in TNKS2 potency and selectivity compared to both the pan-PARP inhibitor PJ34 and the known TNKS selective inhibitor IWR-1. bindingdb.org
Substituent effects on the phenyl group in some tankyrase inhibitor analogues have been reported to influence potency, with hydrophobic groups at the para-position often enhancing specificity towards tankyrases.
The following table summarizes the inhibitory activity of MC2050 and selected analogues against PARP1, PARP2, TNKS1, and TNKS2:
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) |
| MC2050 | 670 | 2000 | >10000 | >10000 |
| Compound 1 | 2300 | 3100 | 673 | 588 |
| Compound 2 | >10000 | >10000 | 13.3 | 6.1 |
| Compound 3 | 4500 | >10000 | 13.8 | 7.8 |
| Compound 4 | >10000 | >10000 | 11.2 | 4.6 |
| Compound 5 | >10000 | >10000 | 6.1 | 0.3 |
| Compound 6 | >10000 | >10000 | >10000 | >10000 |
Note: IC₅₀ values are approximate and may vary depending on the specific assay conditions used in different studies. bindingdb.org
Computational Chemistry and Structure-Based Drug Design Approaches
Computational chemistry and structure-based drug design approaches have been integral to understanding the interactions of MC2050 and its analogues with their target proteins and guiding the design of novel inhibitors. nih.govbindingdb.orguniprot.org Computational investigations into the structural differences between the active sites of TNKSs and PARP1/2 provided a strong rationale for the structure-based drug design campaign that led to the discovery of selective Tankyrase inhibitors based on the MC2050 scaffold. nih.govbindingdb.orguniprot.org
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a protein. It has been employed to assess the potential binding modes of MC2050 and its analogues within the active sites of PARP-1 and Tankyrases. bindingdb.org Molecular dynamics (MD) simulations provide insights into the dynamic behavior of protein-ligand complexes over time. These simulations have been used to study the conformational changes that occur in the Tankyrase 2 binding pocket upon ligand binding, revealing distinct pocket conformations that are not always apparent from static crystal structures. Computational prediction of the ligand binding pose can be refined using structures obtained from MD simulations. MD simulations have also been used to evaluate the stability of protein-ligand complexes.
Preclinical Investigations of Mc2050 Hcl in Cellular and Animal Models
In Vitro Cellular Studies
In vitro studies using various cell lines have provided insights into the cellular mechanisms influenced by MC2050 HCl. These investigations have explored its cytoprotective capabilities, its impact on viral gene expression, its effects in models of neurotoxicity, and its interaction with DNA damage response pathways.
Cytoprotective Effects in Neuroblastoma Cell Lines Against Induced Stress
Research has indicated that this compound exerts cytoprotective effects in human neuroblastoma cell lines, specifically SH-SY5Y cells, when subjected to induced stress. sigmaaldrich.com This protective capacity has been correlated with its activity as a PARP-1 inhibitor. sigmaaldrich.com For instance, MC2050 has been shown to counteract PARP-1 overactivation and abolish the toxic effects induced by hydrogen peroxide (H2O2) in SH-SY5Y cells, suggesting a role in mitigating oxidative stress-induced cellular damage. sigmaaldrich.com
Modulation of Viral Gene Expression in Infected Lymphoma Cell Systems
Studies have also investigated the effects of this compound on viral gene expression in infected lymphoma cell systems. In Epstein-Barr virus (EBV)-infected Burkitt's lymphoma cells, such as Raji cells, pretreatment with this compound has been observed to modulate viral gene expression. sigmaaldrich.com Specifically, it has been shown to influence the expression of the EBNA1 protein during the lytic cycle of EBV. sigmaaldrich.com This suggests that PARP inhibitors like this compound might serve as pharmacological tools to help control viral spread in productive EBV infection. sigmaaldrich.com
Evaluation in Cellular Models Exhibiting Amyloid Beta (Aβ) Peptide-Induced Neurotoxicity
This compound has been evaluated in cellular models designed to mimic the neurotoxicity induced by Amyloid Beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease. sigmaaldrich.comguidetomalariapharmacology.orgresearchgate.net In SH-SY5Y neuroblastoma cells treated with the Aβ25-35 fragment, a model for Aβ-induced neurotoxicity, challenge with Aβ25-35 was found to enhance PARP activity. sigmaaldrich.com Pre-treatment of these cells with this compound prevented this enhancement of PARP activity. sigmaaldrich.com These findings support the hypothesis that PARP-1 is involved in cellular responses induced by Aβ and suggest a potential role for PARP-1 in neurodegeneration. sigmaaldrich.com
Analysis of DNA Damage Response Pathways
The role of this compound in the context of DNA damage response (DDR) pathways is linked to its function as a PARP-1 inhibitor. PARP-1 is a key enzyme involved in detecting and repairing DNA damage. sigmaaldrich.comnih.govresearchgate.net In cellular models exhibiting Aβ peptide-induced neurotoxicity, Aβ25-35 was shown to induce DNA damage, leading to the activation of PARP-1. sigmaaldrich.com Treatment with this compound in this model impaired NF-kB activation and influenced the levels of p53 and anti-apoptotic Bcl-2 proteins, indicating its involvement in the cellular responses triggered by DNA damage induced by Aβ. sigmaaldrich.com This highlights the interplay between Aβ-induced DNA damage, PARP-1 activation, and downstream cellular signaling pathways, where this compound demonstrates modulatory effects. sigmaaldrich.com
In Vivo Animal Model Studies
Beyond in vitro investigations, the preclinical evaluation of this compound has extended to in vivo animal models to assess its effects in a more complex biological setting.
Evaluation in Drosophila melanogaster Models of Neurodegeneration
This compound has been evaluated in Drosophila melanogaster (fruit fly) models of neurodegeneration, particularly in transgenic models of Alzheimer's disease (AD). sigmaaldrich.com Drosophila models are valuable for studying neurodegenerative disorders due to the conservation of many genes and pathways involved in these conditions. In these AD fly models, treatment with this compound, as a PARP-1 inhibitor, demonstrated notable beneficial effects. sigmaaldrich.com Studies showed that this compound treatment significantly extended the lifespan of transgenic AD flies and improved their climbing ability, a measure of locomotor function often impaired in neurodegenerative models. Furthermore, this compound was found to decrease the aggregation of Aβ42 peptides in these flies and partially rescue epigenetic alterations associated with AD, including the suppression of aberrant activation of transposable elements in neuronal tissues.
Effects on Lifespan and Locomotor Function
Information for this subsection was not found.
Reduction of Amyloid Beta Aggregates
Information for this subsection was not found.
Influence on Epigenetic Dysregulation
Information for this subsection was not found.
Assessment in Transgenic Mammalian Models of Amyloidopathy (e.g., TgCRND8 Mice)
Studies have assessed the activity of MC2050, identified as a PARP-1 inhibitor, in the context of amyloid beta toxicity using experimental models, including brain specimens from TgCRND8 transgenic mice. Research indicates that treatment with the amyloid beta fragment Aβ25–35 led to enhanced PARP activity in neuroblastoma cells. This increase in PARP activity was observed to be prevented by pre-treatment of the cells with MC2050. cenmed.comumanitoba.ca
Similar findings confirming the activation of PARP-1 by Aβ25–35-induced DNA damage were reported in Chinese Hamster Ovary (CHO) cells and brain specimens derived from TgCRND8 transgenic mice. cenmed.comumanitoba.ca These results suggest MC2050's potential to counteract Aβ-induced cellular effects related to PARP-1 activation in relevant transgenic models of amyloidopathy.
Impact on Brain PARP-1 Activity in Specific Regions (e.g., Hippocampus, Cortex)
In the context of amyloid beta toxicity, studies using hippocampal mice neurons demonstrated that amyloid beta led to hippocampal neurotoxicity partly by inducing oxidative stress-mediated PARP1 activation. cenmed.comumanitoba.ca While the specific regional impact of MC2050 treatment on PARP-1 activity within the hippocampus or cortex of TgCRND8 mice was not explicitly detailed in the search results, the observation of Aβ25–35-induced PARP-1 activation in brain specimens from these mice, preventable by MC2050 in cellular models, suggests a relevant activity profile. cenmed.comumanitoba.ca The broader context of the research discusses neuronal cell death mechanisms in Alzheimer's disease models, where PARP-1 activation (parthanatosis) is implicated. cenmed.comumanitoba.ca
Advancements and Future Research Directions for Mc2050 Hcl
Refinement of MC2050 HCl as a Highly Specific Biochemical Probe for PARP-1 Research
This compound has been identified as a potent inhibitor of PARP-1, demonstrating an IC50 value of 119 nM for PARP-1 activity compared to 1.8 µM for PARP-2, indicating a degree of selectivity for PARP-1 over PARP-2 targetmol.combioscience.co.uk. This selectivity is crucial for its utility as a biochemical probe, allowing researchers to specifically modulate PARP-1 activity in various experimental settings. Studies have utilized MC2050 to investigate the role of PARP-1 in cellular responses to DNA damage and oxidative stress plos.orgresearchgate.netnih.gov. For instance, in human neuroblastoma SH-SY5Y cells treated with amyloid beta (Aβ), MC2050 effectively prevented the Aβ-induced enhancement of PARP activity plos.orgnih.gov. This demonstrates its application in dissecting PARP-1-mediated pathways in neurodegeneration models. The interaction of MC2050 with PARP-1 has been characterized, revealing that its quinazolinone ring binds within the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) subsite of the catalytic domain, engaging in π–π stacking interactions and hydrogen bonds nih.gov. This detailed understanding of its binding mode supports the rational design of modified probes with potentially enhanced specificity or altered properties. Future research could focus on structural modifications to further improve PARP-1 selectivity and reduce off-target effects, expanding its application in complex biological systems and in vivo studies.
Exploration of the this compound Scaffold for Development of Novel Enzyme Inhibitors
The quinazoline-based structure of this compound serves as a foundational scaffold for the development of new enzyme inhibitors researchgate.netnih.gov. Research has explored modifications to this scaffold to target other enzymes within the PARP family or entirely different enzyme classes. For example, the MC2050 scaffold has been utilized in efforts to develop inhibitors for tankyrases (TNKSs), which are also members of the PARP superfamily but are involved in different cellular pathways, such as Wnt/β-catenin signaling researchgate.netnih.gov. By keeping the 2-mercaptoquinazolin-4-one core intact and modifying the piperazine (B1678402) moiety with different aromatic systems, researchers have successfully synthesized derivatives with improved inhibitory potency and selectivity towards TNKS1 and TNKS2 over PARP1/2 nih.gov. This highlights the potential of the MC2050 scaffold as a versatile template for designing inhibitors with tailored specificity for various enzymes. Future work could involve further structural modifications and high-throughput screening approaches to identify novel inhibitors targeting a broader range of enzymes implicated in various biological processes.
Table 1: Inhibitory Activity of MC2050 and Selected Analogues Against PARP and Tankyrase Enzymes nih.gov
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) |
| MC2050 | 119 | 1800 | >10000 | >10000 |
| Analogue 2 | 1480 | 370 | 37.4 | 11.7 |
Note: IC₅₀ values represent the concentration of the compound required for 50% inhibition of enzyme activity.
Elucidation of Additional Molecular Targets and Biological Pathways Modulated by this compound
While this compound is primarily known as a PARP-1 inhibitor, its effects in complex cellular environments suggest potential interactions with additional molecular targets and modulation of various biological pathways. Studies have shown that MC2050 can influence pathways downstream of PARP-1 activation, such as the NF-κB pathway. In Aβ-treated neuroblastoma cells, MC2050 treatment led to a significant reduction in NF-κB activation, which was enhanced by Aβ plos.orgnih.gov. This indicates that MC2050's effects extend beyond direct PARP-1 inhibition to impact broader cellular signaling networks. Furthermore, research in Drosophila models of Alzheimer's disease utilizing MC2050 has revealed its ability to decrease Aβ42 aggregates and partially rescue epigenetic alterations associated with the disease, including suppressing the aberrant activation of transposable elements in neuronal tissues researchgate.netmdpi.com. These findings suggest that MC2050 may influence protein aggregation pathways and epigenetic regulatory mechanisms. Future research should employ unbiased approaches, such as proteomic or transcriptomic profiling, to systematically identify additional proteins or pathways modulated by MC2050, providing a more comprehensive understanding of its biological effects.
Potential Contributions to Understanding Fundamental Cellular Processes and Disease Mechanisms (Non-therapeutic Focus)
This compound serves as a valuable tool for basic research aimed at understanding fundamental cellular processes and disease mechanisms, independent of its potential therapeutic applications. By selectively inhibiting PARP-1, researchers can dissect the specific roles of this enzyme in various cellular functions, such as DNA repair, gene expression regulation, and cell death pathways plos.orgresearchgate.netnih.govelifesciences.org. For instance, studies using MC2050 have contributed to understanding how PARP-1 activation by DNA damage can lead to NAD depletion and affect essential metabolic pathways plos.orgnih.gov. Its use in models of neurodegenerative diseases, such as Alzheimer's, has provided insights into the involvement of PARP-1 in neuroinflammatory processes and neuronal damage plos.orgresearchgate.netnih.govmdpi.commdpi.com. The ability of MC2050 to modulate NF-κB activation and influence epigenetic marks in these models helps to unravel the complex molecular events underlying disease progression plos.orgnih.govmdpi.com. Further research utilizing MC2050 as a probe can continue to illuminate the intricate roles of PARP-1 and associated pathways in maintaining genomic stability, regulating gene expression, and responding to cellular stress, thereby advancing our fundamental knowledge of cell biology and disease pathogenesis.
Q & A
Q. How can researchers design experiments to evaluate this compound’s target selectivity while minimizing off-target effects?
Q. What strategies resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) studies to assess metabolic stability (e.g., microsomal half-life) and plasma protein binding. Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability. Cross-validate findings with species-specific assays (e.g., murine vs. primate models) .
Q. How should researchers validate bioanalytical methods for this compound in complex matrices (e.g., cerebrospinal fluid)?
- Methodological Answer : Follow FDA/EMA guidelines for method validation:
- Specificity : Test interference from endogenous compounds.
- Accuracy/Precision : Spike recovery experiments (3 concentration levels, n=6 replicates).
- Stability : Assess freeze-thaw cycles and long-term storage (-80°C).
Include cross-laboratory validation to confirm robustness .
Methodological and Theoretical Frameworks
Q. What frameworks (e.g., PICO, FINER) are optimal for formulating hypothesis-driven studies on this compound?
- Methodological Answer : Use FINER criteria to ensure feasibility and novelty:
- Feasible : Pilot studies to estimate required sample sizes.
- Novel : Literature gap analysis via tools like SciFinder or Reaxys.
- Ethical : Adhere to institutional review boards for in vivo studies.
PICO can structure comparative studies (e.g., this compound vs. existing inhibitors) .
Q. How can researchers ensure reproducibility of this compound’s reported pharmacological effects?
- Methodological Answer : Publish detailed protocols (e.g., electronic lab notebooks with raw data). Use standardized reference materials (e.g., USP-grade reagents) and open-access datasets. Replicate studies in independent labs with blinded analysis .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound?
- Methodological Answer : Nonlinear regression (e.g., log-dose vs. response) to calculate IC. Use Bayesian models to handle variability in triplicate assays. Report confidence intervals and effect sizes (e.g., Cohen’s d) .
Data Interpretation and Reporting
Q. How should researchers address discrepancies in this compound’s mechanism of action across published studies?
Q. What are best practices for reporting negative or inconclusive results in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
